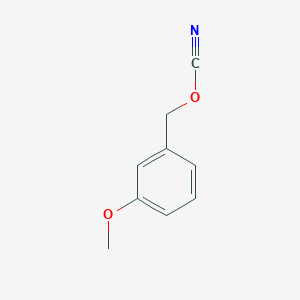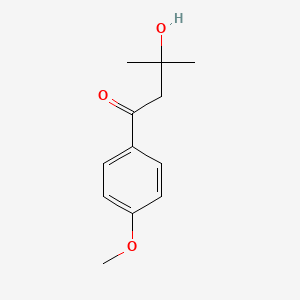
Dimethyl 2-(1H-1,2,3-triazol-1-yl)but-2-enedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-(1H-1,2,3-triazol-1-yl)but-2-enedioate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 2-(1H-1,2,3-triazol-1-yl)but-2-enedioate typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring. The general reaction conditions include:
Reactants: Azide and alkyne
Catalyst: Copper(I) iodide or copper sulfate with sodium ascorbate
Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)
Temperature: Room temperature to 60°C
Time: Several hours to overnight
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: Dimethyl 2-(1H-1,2,3-triazol-1-yl)but-2-enedioate can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the triazole ring can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the triazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran
Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethyl sulfoxide
Major Products Formed:
Oxidation: Formation of triazole N-oxides
Reduction: Formation of dihydrotriazoles
Substitution: Formation of substituted triazoles with various functional groups
Applications De Recherche Scientifique
Dimethyl 2-(1H-1,2,3-triazol-1-yl)but-2-enedioate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Dimethyl 2-(1H-1,2,3-triazol-1-yl)but-2-enedioate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction is often mediated by hydrogen bonding, π-π stacking, and other non-covalent interactions. The compound’s effects on biological pathways depend on its specific structure and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
1,2,4-Triazole: Another triazole derivative with similar chemical properties but different biological activities.
1,2,3-Triazole Derivatives: Compounds with variations in the substituents on the triazole ring, leading to different chemical and biological properties.
Uniqueness: Dimethyl 2-(1H-1,2,3-triazol-1-yl)but-2-enedioate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
918407-83-7 |
|---|---|
Formule moléculaire |
C8H9N3O4 |
Poids moléculaire |
211.17 g/mol |
Nom IUPAC |
dimethyl 2-(triazol-1-yl)but-2-enedioate |
InChI |
InChI=1S/C8H9N3O4/c1-14-7(12)5-6(8(13)15-2)11-4-3-9-10-11/h3-5H,1-2H3 |
Clé InChI |
YBEPIDZRLBHEAT-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C=C(C(=O)OC)N1C=CN=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[Bis(2-hydroxyethyl)amino]-1-[4-(phenoxymethyl)phenyl]butan-1-olate](/img/structure/B12631398.png)
![3-[[4-(dimethylamino)-1,3,5-triazin-2-yl]amino]-N-methylbenzamide](/img/structure/B12631403.png)
![3-(4-Chloro-phenyl)-1-(4-methyl-benzyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium](/img/structure/B12631414.png)
![2-[(2,2-Diphenylcyclopentylidene)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B12631417.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-ethylpiperazin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B12631423.png)

![2-[(4-Fluorophenyl)sulfanyl]-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B12631434.png)
![5-Oxo-5H-pyrrolo[2,1-a]isoindole-9-carbaldehyde](/img/structure/B12631437.png)





![N-[4-(1,3-Benzothiazol-2-yl)-3-methoxyphenyl]pyridin-4-amine](/img/structure/B12631475.png)
